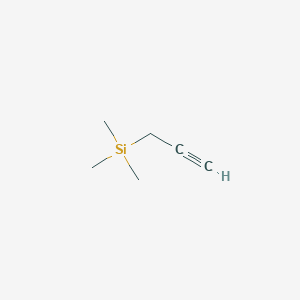

Trimethyl(propargyl)silane

Description

Properties

IUPAC Name |

trimethyl(prop-2-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Si/c1-5-6-7(2,3)4/h1H,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYLMHUHFUQKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065426 | |

| Record name | Silane, trimethyl-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-64-3 | |

| Record name | Trimethyl-2-propyn-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, trimethyl-2-propynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethyl-2-propyn-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trimethyl-2-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl-2-propynylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANE, TRIMETHYL-2-PROPYNYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8BVJ8DGN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(propargyl)silane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Utility of a Silylated Alkyne

Trimethyl(propargyl)silane, also known as 3-(trimethylsilyl)propyne, is a versatile and valuable reagent in modern organic synthesis.[1] This compound uniquely combines the reactivity of a terminal alkyne with the stabilizing and directing effects of a trimethylsilyl group. This duality makes it a powerful building block for the construction of complex molecular architectures, finding utility in fields ranging from polymer science to medicinal chemistry.[2][3] In drug discovery, the incorporation of silicon into molecular scaffolds is an emerging strategy to modulate pharmacokinetic and pharmacodynamic properties, and this compound serves as a key precursor for introducing the propargyl or subsequent allenyl functionalities.[3] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, with a focus on the practical insights required by laboratory scientists.

Core Physical and Chemical Properties

This compound is a clear, colorless to yellow liquid.[4] It is a highly flammable substance and should be handled with appropriate safety precautions in a well-ventilated fume hood, away from ignition sources.[4] It is typically stored at low temperatures (-20°C) to ensure its stability, often with the addition of a stabilizer like butylated hydroxytoluene (BHT) to prevent polymerization or degradation.[2]

| Property | Value | Reference(s) |

| CAS Number | 13361-64-3 | [1][2] |

| Molecular Formula | C₆H₁₂Si | [1] |

| Molecular Weight | 112.24 g/mol | [1][2] |

| Boiling Point | 91-93 °C (lit.) | [2][4] |

| Density | 0.753 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.413 (lit.) | [2] |

| Flash Point | -5 °C (23 °F) - closed cup | [2] |

| Solubility | Soluble in ether, THF, CH₂Cl₂ | [5] |

Spectroscopic Characterization

The structure of this compound can be readily confirmed by standard spectroscopic techniques.

| Technique | Characteristic Signals |

| ¹H NMR | The spectrum is characterized by a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) at approximately 0.15 ppm. A doublet for the methylene protons (-CH₂-) adjacent to the silicon atom appears around 1.6-1.8 ppm, coupled to the acetylenic proton. The terminal acetylenic proton (-C≡CH) typically appears as a triplet around 2.0-2.2 ppm. |

| ¹³C NMR | Key resonances include the trimethylsilyl carbons at approximately -2.0 ppm, the propargylic carbon (-CH₂-) around 20 ppm, and the two sp-hybridized carbons of the alkyne at approximately 82 ppm and 85 ppm. |

| FTIR | The infrared spectrum displays a sharp, characteristic absorption band for the terminal C-H stretch of the alkyne at approximately 3310 cm⁻¹. The C≡C triple bond stretch is observed as a weaker band around 2175 cm⁻¹. Strong bands corresponding to the Si-C bonds are also present, typically around 1250 cm⁻¹ and 840 cm⁻¹. |

Synthesis of this compound

The most common and direct laboratory synthesis of this compound involves the reaction of a propargyl Grignard reagent with trimethylsilyl chloride. This method is favored for its use of readily available starting materials and generally good yields.

Experimental Protocol: Grignard Synthesis

This protocol details the formation of propargylmagnesium bromide followed by its reaction with trimethylsilyl chloride.

Materials:

-

Magnesium turnings

-

Propargyl bromide

-

Anhydrous diethyl ether or THF

-

Trimethylsilyl chloride

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

Grignard Reagent Formation:

-

An oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and a crystal of iodine.

-

The flask is gently warmed under a nitrogen atmosphere to activate the magnesium.

-

A solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with a small amount of the bromide solution, and once the exothermic reaction begins, the remaining solution is added at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution is typically dark and heterogeneous.

-

-

Silylation:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

Trimethylsilyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

-

Work-up and Purification:

-

The reaction is carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, such as water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Initiation: A crystal of iodine or gentle heating is often used to initiate the Grignard reaction by etching the passivating oxide layer on the surface of the magnesium turnings.

-

Temperature Control: The initial formation of the Grignard reagent is exothermic and requires careful control to prevent side reactions. The subsequent silylation step is also performed at low temperature to control the reaction rate and minimize byproducts.

-

Ammonium Chloride Quench: A saturated solution of ammonium chloride is used for the work-up as it is a mild proton source that effectively hydrolyzes any remaining Grignard reagent and magnesium salts without being strongly acidic, which could potentially cleave the newly formed Si-C bond.

Caption: Synthesis of this compound via Grignard Reaction.

Key Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The terminal alkyne can be deprotonated to form a nucleophilic acetylide, or it can participate in cycloaddition reactions. The propargylic position is activated, and the trimethylsilyl group can stabilize adjacent carbocations (the β-silicon effect) and act as a directing group or a masked proton.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for the copper(I)-catalyzed "click" reaction with azides to form 1,4-disubstituted 1,2,3-triazoles.[2][6] This reaction is highly efficient, regioselective, and tolerates a wide variety of functional groups, making it a cornerstone of bioconjugation and materials science.[7][8]

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a 1:1 mixture of t-butanol and water)

Procedure:

-

To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

-

Then, add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion (typically 1-24 hours), dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired triazole.

Causality Behind Experimental Choices:

-

Copper(I) Catalyst: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) sulfate by sodium ascorbate.[7] The Cu(I) species coordinates with the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate.

-

Sodium Ascorbate: This reducing agent is crucial for maintaining a sufficient concentration of the active Cu(I) catalyst by preventing its oxidation to the inactive Cu(II) state by dissolved oxygen.[7]

-

Solvent System: A mixture of water and an organic solvent like t-butanol is often used to dissolve both the organic substrates and the inorganic catalyst salts, creating a homogeneous reaction environment.

Caption: Simplified Mechanism of the Cu(I)-Catalyzed Click Reaction.

Lewis Acid-Mediated Reactions: Synthesis of Allenes

This compound can react with electrophiles in the presence of a Lewis acid to generate allenyl derivatives.[2] This transformation is a powerful method for constructing the allene functional group, which is a valuable motif in natural products and pharmaceuticals. A key example is the synthesis of γ-allenyl-GABA (γ-aminobutyric acid) derivatives from ω-ethoxy lactams.[2]

In this type of reaction, the Lewis acid activates the electrophile (e.g., an N-acyliminium ion formed from the lactam). The alkyne of the this compound then acts as a nucleophile, attacking the activated electrophile. This is followed by a rearrangement and loss of the trimethylsilyl group, driven by the β-silicon effect, which stabilizes the developing positive charge at the β-position to the silicon atom.

Causality Behind Experimental Choices:

-

Lewis Acid (e.g., GaCl₃, TiCl₄): The Lewis acid is essential for activating the electrophile, making it more susceptible to nucleophilic attack by the relatively weak π-bond of the alkyne. Gallium trichloride (GaCl₃) has shown particular efficacy in activating various organic molecules.[9]

-

Trimethylsilyl Group: The silyl group plays a crucial role in the final step of the reaction. The C-Si bond is polarized and readily cleaved, and the ability of silicon to stabilize a β-carbocation facilitates the elimination step that forms the allene and drives the reaction to completion.

Caption: Mechanism of Lewis Acid-Mediated Allenyl Synthesis.

Role in Drug Discovery and Development

The propargylamine moiety is a key pharmacophore found in several bioactive molecules, including drugs for Parkinson's and Alzheimer's disease.[6] While direct incorporation of this compound is less common, its derivatives, propargyl and allenyl silanes, are critical intermediates in the synthesis of complex, biologically active compounds.[10]

The strategic replacement of a carbon atom with a silicon atom (a "silicon switch") is a validated strategy in medicinal chemistry to improve a drug's metabolic stability, potency, and selectivity. The C-Si bond is longer and more lipophilic than a C-C bond, which can alter the conformation and binding properties of a molecule. Furthermore, the metabolic oxidation of a C-Si bond is generally slower than that of a C-H or C-C bond, which can lead to an improved pharmacokinetic profile.

For example, the enantioselective synthesis of propargyl silanes has been used to incorporate these fragments into derivatives of bioactive molecules like fenofibric acid, demonstrating the functional group tolerance of modern synthetic methods.[10] The resulting chiral silanes are versatile intermediates that can be stereospecifically transformed into a variety of other functionalized products, allowing medicinal chemists to rapidly explore the chemical space around a lead compound.[10]

Conclusion

This compound is a foundational reagent for the modern synthetic chemist. Its predictable reactivity, enabled by the interplay between the terminal alkyne and the trimethylsilyl group, allows for the controlled and efficient synthesis of valuable molecular motifs such as triazoles and allenes. The protocols and mechanistic insights provided in this guide are intended to empower researchers in both academic and industrial settings to leverage the full potential of this versatile building block in the creation of novel functional materials and therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. TRIMETHYLSILANE(993-07-7) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

The Alkyne Linchpin: A Technical Guide to Trimethyl(propargyl)silane (CAS 13361-64-3) for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of trimethyl(propargyl)silane (CAS 13361-64-3), a versatile and powerful reagent in modern organic and medicinal chemistry. Moving beyond a simple cataloging of properties, this document elucidates the fundamental principles governing its reactivity and provides field-proven, step-by-step protocols for its synthesis and key applications. We will delve into the mechanistic underpinnings of its utility as a propargyl and allenyl anion equivalent, its role in powerful coupling reactions, and its strategic implementation in the synthesis of complex molecules, including bioactive compounds and advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages offered by this essential building block.

Introduction: The Strategic Advantage of a Silylated Propargyl Unit

This compound, also known as 3-(trimethylsilyl)propyne, is a cornerstone reagent for the introduction of the three-carbon propargyl or allenyl fragment in chemical synthesis.[1] Its strategic importance lies in the stabilizing and directing influence of the trimethylsilyl (TMS) group. This group not only masks the inherent acidity of the terminal alkyne proton but also, through hyperconjugation, stabilizes the transient positive charge that develops at the β-position during electrophilic attack.[2] This "beta-silyl effect" is the key to the regioselective formation of new carbon-carbon bonds at the γ-position, remote from the silicon atom, leading to the formation of allenyl products under Lewis acidic conditions. Alternatively, the terminal alkyne can be deprotonated and engaged in a variety of nucleophilic additions and coupling reactions. This dual reactivity profile makes this compound a highly adaptable tool for navigating complex synthetic challenges. This guide will provide the practical knowledge and theoretical understanding necessary to confidently and effectively implement this reagent in your research endeavors.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application and for the accurate characterization of reaction outcomes.

Physical and Chemical Properties

Commercially available this compound is typically a clear, colorless to yellow liquid, often stabilized with a radical inhibitor such as butylated hydroxytoluene (BHT).[3] It is a flammable liquid and should be handled with appropriate safety precautions.

| Property | Value | Reference(s) |

| CAS Number | 13361-64-3 | [1] |

| Molecular Formula | C₆H₁₂Si | [1] |

| Molecular Weight | 112.24 g/mol | [1] |

| Boiling Point | 91-93 °C (lit.) | |

| Density | 0.753 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.413 (lit.) | |

| Flash Point | -5 °C (23 °F) - closed cup | |

| Storage Temperature | −20°C |

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by three main signals: a singlet for the nine equivalent protons of the trimethylsilyl group, a doublet for the two methylene protons, and a triplet for the terminal alkyne proton. The coupling between the methylene and alkynyl protons is a key diagnostic feature.

-

δ ~0.1 ppm (s, 9H, Si(CH₃)₃)

-

δ ~1.6 ppm (d, 2H, -CH₂-)

-

δ ~2.0 ppm (t, 1H, ≡C-H)

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the methyl carbons of the TMS group, the methylene carbon, and the two sp-hybridized carbons of the alkyne.

-

δ ~-2.0 ppm (Si(CH₃)₃)

-

δ ~20.0 ppm (-CH₂-)

-

δ ~80.0 ppm (≡C-H)

-

δ ~85.0 ppm (-C≡)

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides clear evidence of the key functional groups.

-

~3310 cm⁻¹ (strong, sharp): ≡C-H stretch, characteristic of a terminal alkyne.

-

~2120 cm⁻¹ (weak to medium): C≡C stretch. The intensity is often weak for symmetrically substituted alkynes, but is observable here.

-

~2960-2850 cm⁻¹ (strong): C-H stretching of the methyl and methylene groups.

-

~1250 cm⁻¹ and ~840 cm⁻¹ (strong): Characteristic Si-C stretching and bending vibrations of the trimethylsilyl group.[2][4]

-

Synthesis and Purification: A Validated Protocol

While this compound is commercially available, an in-house synthesis can be both cost-effective and instructive. The most common and reliable method involves the reaction of a propargyl Grignard reagent with chlorotrimethylsilane.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: This procedure utilizes the nucleophilic character of the Grignard reagent formed from propargyl bromide to displace the chloride from the electrophilic chlorotrimethylsilane. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.

Materials:

-

Magnesium turnings

-

Propargyl bromide (80% in toluene, handle as a lachrymator)

-

Chlorotrimethylsilane (TMSCl), freshly distilled

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. All glassware must be rigorously dried in an oven and assembled hot under a stream of dry nitrogen.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small portion of anhydrous ether or THF, followed by a few drops of propargyl bromide to initiate the reaction (indicated by bubbling and gentle reflux). Once initiated, add the remaining propargyl bromide (1.0 equivalent) dissolved in anhydrous ether/THF dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Silylation: Cool the flask containing the dark Grignard solution to 0 °C in an ice bath. Add freshly distilled chlorotrimethylsilane (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the bubbling ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and pressure.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 91-93 °C. The final product should be stored under nitrogen at -20 °C.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two primary modes of reactivity: electrophilic substitution (with rearrangement) and transformations involving the terminal alkyne.

The Propargyl-Allenyl Synthon: Lewis Acid-Mediated Reactions

When treated with a Lewis acid in the presence of an electrophile (e.g., aldehydes, ketones, imines), this compound does not act as a simple propargyl nucleophile. Instead, it undergoes a regioselective reaction at the γ-carbon, yielding an allenyl product.

Mechanism: The Lewis acid coordinates to the electrophile, activating it towards nucleophilic attack. The π-bond of the alkyne in this compound attacks the activated electrophile. This attack is directed to the γ-carbon, leading to the formation of a transient β-carbocation, which is stabilized by the powerful electron-donating ability of the C-Si bond through σ-π hyperconjugation. Subsequent elimination of the trimethylsilyl group, often facilitated by a nucleophile in the work-up, results in the formation of the allenyl product. This powerful transformation allows for the stereocontrolled synthesis of complex allenic structures.[2] For instance, its reaction with ω-ethoxy lactams in the presence of a Lewis acid is a key step in the synthesis of γ-allenyl-GABA derivatives.[3]

Caption: Mechanism of Lewis acid-mediated allenyl synthesis.

The Terminal Alkyne Handle: Coupling and Cycloaddition Reactions

The terminal alkyne moiety of this compound can be deprotected or used directly in a variety of powerful synthetic transformations.

The trimethylsilyl group can be readily cleaved to reveal the parent terminal alkyne, which can then be used in subsequent reactions. This "protection-deprotection" strategy is fundamental in multi-step synthesis.

Protocol for TMS Deprotection:

-

Causality: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond and thus driving the cleavage of the C-Si bond. Alternatively, mild basic conditions can also effect this transformation.

-

Method 1 (Fluoride-based): To a solution of the silyl-protected alkyne in THF, add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) at 0 °C. Stir for 30-60 minutes, monitoring by TLC. Upon completion, quench with water and extract the product.

-

Method 2 (Base-catalyzed): Dissolve the silyl-protected alkyne in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 1-2 hours. The reaction is typically clean and high-yielding.[5]

This compound can participate directly in Sonogashira cross-coupling reactions with aryl or vinyl halides, although this is less common than using the deprotected alkyne. A more recent and powerful application is the "migratory Sonogashira reaction," where a palladium catalyst facilitates a migration and subsequent coupling to afford functionalized propargyl silanes.[6]

Generalized Protocol for Sonogashira Coupling of the Deprotected Alkyne:

-

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF or an amine like triethylamine), add Pd(PPh₃)₂Cl₂ (1-5 mol%), CuI (1-5 mol%), and the deprotected propargyl silane (1.1-1.5 eq).

-

Add an amine base (e.g., triethylamine or diisopropylamine) if not used as the solvent.

-

Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

-

Work-up typically involves filtration through celite to remove the catalysts, followed by extraction and purification by column chromatography.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

This compound is an excellent substrate for CuAAC reactions after deprotection. This reaction is a cornerstone of bioconjugation, drug discovery, and materials science due to its high efficiency, selectivity, and mild reaction conditions. It allows for the covalent linking of the propargyl unit to an azide-functionalized molecule to form a stable triazole ring.[3][4]

Generalized Protocol for CuAAC:

-

Dissolve the azide-containing substrate and the deprotected alkyne (1.0 equivalent each) in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO).

-

Add a solution of sodium ascorbate (0.1-0.3 equivalents) in water.

-

Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents) in water.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours.

-

The product can be isolated by precipitation, extraction, or chromatography.

Applications in Drug Development and Materials Science

The unique reactivity of this compound has established it as a valuable tool in both pharmaceutical and materials research.

Drug Discovery and Natural Product Synthesis

The ability to introduce propargyl and allenyl moieties is crucial in medicinal chemistry, as these functional groups are present in numerous biologically active natural products and synthetic drugs. The synthesis of γ-allenyl-GABA, an analogue of the inhibitory neurotransmitter GABA, highlights the utility of this compound in accessing novel pharmacophores.[3] In the broader context of natural product synthesis, the strategic use of propargyl silanes allows for the construction of complex carbon skeletons with high levels of stereocontrol, which is essential for achieving biological activity.

Polymer and Materials Science

This compound is employed in the synthesis of functionalized polymers. Through "click" reactions, it can be used to introduce alkyne functionalities onto polymer backbones.[3][4] These alkyne-functionalized polymers can then be further modified with azide-containing molecules to create materials with tailored properties, such as specific surface energies, biocompatibility, or electronic characteristics.

Safety and Handling

This compound is a flammable liquid and an irritant. It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, flame-resistant gloves, and a lab coat. Keep away from sources of ignition. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Conclusion

This compound is far more than a simple protected alkyne. It is a sophisticated synthetic tool that offers chemists multiple avenues for C-C bond formation. Its ability to act as a precursor to both propargyl and allenyl synthons, combined with its utility in robust coupling and cycloaddition reactions, secures its place in the modern synthetic chemist's toolbox. A thorough understanding of its reactivity, grounded in the mechanistic principles outlined in this guide, will empower researchers to devise innovative and efficient synthetic strategies for the challenges of tomorrow in drug discovery, materials science, and beyond.

References

- 1. scbt.com [scbt.com]

- 2. gelest.com [gelest.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Trimethyl(propargyl)silane: A Comprehensive Technical Guide for Synthetic Chemists

Introduction

Trimethyl(propargyl)silane, a cornerstone reagent in modern organic synthesis, offers a unique combination of stability and reactivity that has made it indispensable for the strategic introduction of three-carbon propargyl and allenyl fragments. As a stable, liquid surrogate for the often-unstable propargyl anion, it provides chemists with a reliable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, synthesis, core reactivity, and practical applications, with a focus on the mechanistic rationale behind its use in drug discovery and materials science.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name trimethyl(prop-2-yn-1-yl)silane, is a colorless liquid at room temperature. The terminal alkyne is sterically shielded and electronically stabilized by the bulky and electropositive trimethylsilyl group, which is the key to its utility. This feature prevents self-polymerization and allows for a range of selective transformations that would be difficult with unprotected propargyl sources.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Si | [1][2] |

| Molecular Weight | 112.24 g/mol | [1][2] |

| CAS Number | 13361-64-3 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.753 g/mL at 25 °C | |

| Boiling Point | 91-93 °C at 760 mmHg | |

| Refractive Index (n20/D) | 1.413 | |

| Flash Point | -5 °C (23 °F) | |

| Storage Temperature | -20 °C | |

| Synonyms | Trimethyl(prop-2-ynyl)silane, 3-(Trimethylsilyl)propyne, Propargyltrimethylsilane | [2] |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its handling and potential impurities. The most established method involves a Grignard reaction, a classic yet robust approach for forming carbon-silicon bonds.

Grignard-Based Synthesis: The Foundational Protocol

The reaction of a propargyl Grignard reagent with an electrophilic silicon source, such as trimethylchlorosilane, is the most common synthetic route. The primary challenge in this synthesis is controlling the inherent equilibrium between the propargyl and allenyl forms of the Grignard reagent. The formation of the allenylmagnesium bromide isomer can lead to the undesired allenyltrimethylsilane as a byproduct.

The choice to use a Grignard reagent is based on its high nucleophilicity, which is required to attack the silicon center and displace the chloride. However, its strong basicity also promotes the propargyl-allenyl isomerization. Careful control of reaction temperature is paramount to favor the desired propargyl isomer.

Caption: Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting.

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a nitrogen or argon atmosphere and equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

-

Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask with anhydrous diethyl ether. A small amount of propargyl bromide (1.0 eq) is added to initiate the reaction, which may require gentle warming. Once initiated, the remaining propargyl bromide, diluted in ether, is added dropwise at a rate that maintains a gentle reflux.

-

Silylation: After the magnesium is consumed, the resulting Grignard solution is cooled in an ice bath. Trimethylchlorosilane (1.1 eq), diluted in anhydrous ether, is added dropwise via the addition funnel, maintaining the temperature below 10 °C.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure to yield pure this compound.

This protocol is self-validating through characterization of the final product by ¹H NMR, confirming the absence of significant allenic protons, and by GC-MS to assess purity.

Core Reactivity and Mechanistic Insights

The utility of this compound stems from its ability to act as a nucleophilic propargyl synthon, primarily through Lewis acid activation.

Propargylation and Allenylation of Electrophiles

In the presence of a Lewis acid (e.g., TiCl₄, BF₃·OEt₂), this compound reacts with various electrophiles, such as aldehydes, ketones, and acetals. The Lewis acid coordinates to the electrophile, activating it towards nucleophilic attack. The silane then attacks, typically in an Sₙ2' fashion, where the nucleophilic carbon is the γ-carbon of the propargyl system, leading to the formation of an allenyl product and transfer of the silyl group to the electrophile's oxygen. Subsequent protodesilylation during aqueous workup yields the homopropargylic alcohol.

This pathway is favored due to the stabilization of the transient positive charge at the propargylic position by the silicon atom, a phenomenon known as the β-silicon effect. This effect weakens the C-Si bond and facilitates the concerted attack and silyl migration.

Caption: Lewis acid-catalyzed addition to an aldehyde.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

As a terminal alkyne, this compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry." This reaction provides a highly efficient and orthogonal method for forming stable 1,2,3-triazole linkages, which are valuable in drug discovery (as peptide mimics) and materials science (for surface functionalization).

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide in a stepwise cycloaddition. The trimethylsilyl group does not interfere with the reaction and remains on the final product, where it can be retained or removed under fluoride-mediated conditions if desired.

Experimental Protocol: CuAAC Reaction

Disclaimer: This protocol is a general guideline and may require optimization.

-

Reagent Preparation: Prepare stock solutions of the organic azide (1.0 eq), this compound (1.2 eq), copper(II) sulfate pentahydrate (0.05 eq), and sodium ascorbate (0.10 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

-

Reaction Setup: In a reaction vial, combine the organic azide and this compound in the chosen solvent.

-

Catalyst Addition: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The resulting triazole product is purified by flash column chromatography.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

| Hazard Category | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor (Flash Point: -5 °C). | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond container and receiving equipment.[3] |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, chemical safety goggles, and face shield. Avoid breathing vapors.[3] |

| Storage | Store in a cool, dry, well-ventilated place at -20°C. Keep container tightly closed.[1][3] | The compound may be stabilized with BHT. |

| Personal Protective Equipment (PPE) | Eyeshields, faceshield, gloves, type ABEK (EN14387) respirator filter. | Ensure emergency eyewash and safety showers are readily accessible.[1] |

Conclusion

This compound is a versatile and powerful reagent that has secured a permanent place in the synthetic chemist's toolbox. Its stability, coupled with predictable reactivity under Lewis acidic or copper-catalyzed conditions, allows for the reliable synthesis of valuable propargylated and allenylated compounds, as well as complex triazole-containing molecules. By understanding the mechanistic principles that govern its reactions and adhering to strict safety protocols, researchers can continue to leverage this essential building block to advance the frontiers of chemical synthesis, from drug development to materials innovation.

References

A Spectroscopic Guide to Trimethyl(propargyl)silane: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction: The Significance of Trimethyl(propargyl)silane in Modern Synthesis

This compound [HC≡CCH₂Si(CH₃)₃], with CAS number 13361-64-3, is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis and materials science.[1][2] Its unique structure, featuring a terminal alkyne and a robust trimethylsilyl group, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering researchers, scientists, and drug development professionals a comprehensive reference for its characterization. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles is paramount for verifying its purity, elucidating reaction mechanisms, and developing novel applications. This document will delve into the interpretation of its spectral data, underpinned by established principles of spectroscopy, and provide practical, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The unique spectroscopic fingerprint of this compound is a direct consequence of its molecular architecture. The presence of distinct chemical environments—the highly shielded trimethylsilyl protons, the propargylic methylene protons, and the acetylenic proton—gives rise to a well-resolved and informative NMR spectrum. Similarly, the characteristic vibrational modes of the C-H, C≡C, and Si-C bonds are readily identifiable in its IR spectrum. Mass spectrometry further corroborates the structure through predictable fragmentation patterns.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing unambiguous information about the electronic environment of each proton. The spectrum is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.12 | Singlet | 9H | Si(CH ₃)₃ |

| 1.63 | Doublet | 2H | C≡C-CH ₂-Si |

| 2.05 | Triplet | 1H | H -C≡C- |

Interpretation of the ¹H NMR Spectrum:

The most upfield signal at 0.12 ppm corresponds to the nine equivalent protons of the three methyl groups attached to the silicon atom. The high electron density around the silicon atom results in significant shielding, thus shifting this peak to a lower chemical shift. The singlet multiplicity indicates that these protons are not coupled to any neighboring protons.

The signal at 1.63 ppm is assigned to the two protons of the methylene group (CH₂). This signal appears as a doublet due to coupling with the single acetylenic proton. The downfield shift compared to the trimethylsilyl protons is attributed to the deshielding effect of the adjacent alkyne functionality.

The most downfield signal at 2.05 ppm is characteristic of the terminal acetylenic proton. Its multiplicity as a triplet is a result of coupling with the two protons of the adjacent methylene group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| -1.9 | Si(C H₃)₃ |

| 10.0 | C≡C-C H₂-Si |

| 68.2 | H-C ≡C- |

| 85.5 | H-C≡C - |

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the trimethylsilyl group appear at a highly shielded chemical shift of -1.9 ppm. The propargylic methylene carbon resonates at 10.0 ppm. The two sp-hybridized carbons of the alkyne are observed at 68.2 ppm (terminal carbon) and 85.5 ppm (internal carbon), which are characteristic chemical shifts for terminal alkynes.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3310 | Strong | ≡C-H stretch |

| 2960 | Medium | C-H stretch (methyl) |

| 2110 | Medium | C≡C stretch |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 840 | Strong | Si-C stretch |

Interpretation of the IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum is the strong, sharp absorption at approximately 3310 cm⁻¹, which is characteristic of the stretching vibration of the terminal acetylenic C-H bond. The medium intensity band at 2110 cm⁻¹ corresponds to the C≡C triple bond stretching vibration. The presence of the trimethylsilyl group is confirmed by the strong absorption at 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and the strong band around 840 cm⁻¹ attributed to the Si-C stretching vibration. The C-H stretching of the methyl groups is observed around 2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique used for volatile compounds like this compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 10 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - CH₃]⁺ |

| 73 | 40 | [Si(CH₃)₃]⁺ |

| 59 | 25 | [Si(CH₃)₂H]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak ([M]⁺) is observed at an m/z of 112, corresponding to the molecular weight of this compound. The base peak, with the highest relative intensity (100%), appears at m/z 97. This fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation pathway for trimethylsilyl compounds, leading to a stable silylium ion. Another significant peak is observed at m/z 73, which corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, formed by the cleavage of the Si-CH₂ bond. The peak at m/z 59 can be attributed to the [Si(CH₃)₂H]⁺ ion.

Caption: Proposed major fragmentation pathways for this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean salt plates.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Acquire the mass spectrum in the range of m/z 40-200. Use a standard electron energy of 70 eV.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its unequivocal identification and characterization. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a detailed picture of its molecular structure. These data and interpretations serve as an essential resource for scientists and researchers leveraging the unique reactivity of this valuable synthetic building block.

References

An In-Depth Technical Guide to Trimethyl(propargyl)silane: From Discovery to Contemporary Applications in Drug Development

This guide provides a comprehensive overview of trimethyl(propargyl)silane, a versatile reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, fundamental principles of its synthesis and reactivity, and its burgeoning applications in the pharmaceutical sciences.

Introduction: The Strategic Importance of this compound

This compound [CH≡CCH₂Si(CH₃)₃] is a valuable bifunctional molecule, possessing both a terminal alkyne and a propargylic silane. This unique structural arrangement confers upon it a diverse reactivity profile, enabling its participation in a wide array of chemical transformations. Its utility spans from being a cornerstone in complex molecule synthesis to a key player in the cutting-edge field of bioorthogonal chemistry. For the drug development professional, understanding the nuances of this reagent opens doors to novel synthetic strategies for creating complex molecular architectures and for the chemical modification of biological systems.

A Historical Perspective: The Dawn of Organosilicon Chemistry and the Emergence of Propargylsilanes

The story of this compound is intrinsically linked to the broader history of organosilicon chemistry. The field's genesis can be traced back to 1863, when Charles Friedel and James Crafts reported the synthesis of the first organosilane, tetraethylsilane.[1] This seminal work laid the foundation for a new branch of chemistry focused on compounds containing carbon-silicon bonds.

The early 20th century witnessed significant advancements, largely driven by the pioneering work of Frederic Kipping, who extensively investigated the reactions of organosilicon compounds and coined the term "silicone".[2] A pivotal moment in the practical synthesis of organosilanes came with the advent of the Grignard reaction. The ability to form a carbon-magnesium bond, which could then react with silicon halides, provided a versatile and powerful tool for creating a vast array of organosilane structures.[3]

While a definitive first synthesis of this compound is not prominently documented, its preparation is a logical extension of these early principles. The reaction of a propargyl Grignard reagent (propargylmagnesium bromide) with chlorotrimethylsilane represents a classic and straightforward approach to its formation. An early, notable report by J. Slutsky and H. Kwart in 1973 in the Journal of the American Chemical Society detailed the study of this and related propargylsilanes, indicating its availability and use in mechanistic studies by that time.[4] This method remains a fundamental and widely practiced procedure for its laboratory-scale synthesis.

Synthesis of this compound: From Classical Methods to Modern Innovations

The synthesis of this compound can be approached through several methodologies, ranging from the traditional Grignard-based routes to more contemporary transition-metal-catalyzed processes.

The Classic Approach: The Grignard Reaction

The most common and enduring method for the synthesis of this compound involves the reaction of a propargyl Grignard reagent with chlorotrimethylsilane. The causality behind this choice of reagents lies in the inherent polarity of the bonds. The nucleophilic carbon of the Grignard reagent readily attacks the electrophilic silicon atom of the chlorosilane, leading to the formation of a stable carbon-silicon bond.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added as an initiator. A solution of propargyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

-

Reaction with Chlorotrimethylsilane: Once the Grignard reagent formation is complete, the solution is cooled in an ice bath. A solution of chlorotrimethylsilane in anhydrous diethyl ether is then added dropwise with vigorous stirring.

-

Workup and Purification: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Modern Synthetic Approaches

While the Grignard reaction is robust, the development of modern organic synthesis has introduced alternative methods that can offer advantages in terms of functional group tolerance and milder reaction conditions. These often involve transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, can be adapted to form propargylsilanes from terminal alkynes and silylmethyl electrophiles under mild conditions.[5][6]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in a research setting.

| Property | Value |

| CAS Number | 13361-64-3 |

| Molecular Formula | C₆H₁₂Si |

| Molecular Weight | 112.24 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 91-93 °C |

| Density | 0.753 g/mL at 25 °C |

| Refractive Index | n20/D 1.413 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, ppm): δ 2.05 (t, 1H, J=2.6 Hz, ≡CH), 1.75 (d, 2H, J=2.6 Hz, CH₂), 0.15 (s, 9H, Si(CH₃)₃).

-

¹³C NMR (CDCl₃, ppm): δ 82.5 (≡CH), 68.0 (C≡), 15.0 (CH₂), -2.0 (Si(CH₃)₃).

-

IR (neat, cm⁻¹): 3310 (≡C-H stretch), 2115 (C≡C stretch), 1250, 840 (Si-CH₃).

Applications in Drug Discovery and Development

The utility of this compound in the pharmaceutical sciences is multifaceted, primarily revolving around its role as a versatile building block and its application in bioorthogonal chemistry.

This compound as a Synthetic Building Block

The propargylsilane moiety is a precursor to a variety of functional groups that are valuable in the synthesis of complex, biologically active molecules. The silicon group can stabilize an adjacent carbocation (the β-silicon effect), directing the regioselectivity of electrophilic attack.

Example Application: Synthesis of Allenyl Derivatives

Propargylsilanes can react with electrophiles, such as aldehydes, in the presence of a Lewis acid to furnish allenyl derivatives. This transformation is highly valuable for the construction of allene-containing natural products and pharmaceuticals.

The Gateway to Bioorthogonal Chemistry: Click Reactions

The terminal alkyne of this compound is a key functional group for its participation in "click chemistry," a concept introduced by K. Barry Sharpless.[7] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage.[1]

The Significance of Click Chemistry in Drug Development:

-

Bioconjugation: The CuAAC reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[8] This allows for the precise attachment of molecules, such as fluorescent dyes or drug payloads, to biomolecules like proteins or nucleic acids that have been metabolically engineered to contain an azide group.

-

Drug Discovery: Click chemistry enables the rapid synthesis of large libraries of compounds for high-throughput screening. By "clicking" together various azide- and alkyne-containing building blocks, a diverse range of potential drug candidates can be generated efficiently.

-

Targeted Drug Delivery: A targeting ligand (e.g., an antibody or peptide) modified with an azide can be "clicked" to a drug molecule functionalized with an alkyne (derived from this compound). This creates a conjugate that can specifically deliver the therapeutic agent to diseased cells, minimizing off-target toxicity.

Experimental Protocol: A General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Reactant Preparation: An azide-containing molecule and this compound (or a derivative thereof) are dissolved in a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

-

Catalyst Preparation: A copper(I) source, such as copper(II) sulfate pentahydrate with a reducing agent like sodium ascorbate, is prepared.

-

Reaction Execution: The copper(I) catalyst is added to the solution of the azide and alkyne. The reaction is typically stirred at room temperature and monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.

Conclusion and Future Outlook

From its conceptual origins in the foundational principles of organosilicon chemistry to its current status as a workhorse reagent in organic synthesis and a key enabler of cutting-edge bioorthogonal chemistry, this compound has proven to be a molecule of enduring value. For researchers in drug discovery and development, a deep understanding of its synthesis, reactivity, and applications is not merely academic but a practical necessity for innovation. As the demand for more complex and precisely targeted therapeutics continues to grow, the strategic deployment of versatile building blocks like this compound will undoubtedly play an increasingly critical role in shaping the future of medicine.

References

- 1. This compound [myskinrecipes.com]

- 2. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verification Required - Princeton University Library [oar.princeton.edu]

- 5. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]

- 6. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Introduction: The Synthetic Versatility of Trimethyl(propargyl)silane

An In-Depth Technical Guide to the Reactivity of Trimethyl(propargyl)silane with Electrophiles

This guide provides a comprehensive exploration of the reactivity of this compound with various electrophiles. We will delve into the mechanistic underpinnings of these transformations, focusing on the factors that dictate regiochemical outcomes—the critical choice between propargylation and allenylation. This document is intended for researchers and drug development professionals who seek to leverage the power of this reagent for the stereocontrolled synthesis of propargyl and allenyl-containing motifs, which are prevalent in biologically active molecules.[5]

Core Reactivity: The Propargyl-Allenyl Dichotomy

The reaction of this compound with an electrophile (E+) is not a simple substitution. It is a nuanced process that, upon activation by a Lewis acid, can proceed through two distinct, competing pathways, yielding either a homopropargylic product or an allenic product.[6] This regiochemical divergence is the cornerstone of its synthetic utility.

The critical branching point occurs at the moment of nucleophilic attack.

-

SN2' Pathway (Propargylation): Attack occurs at the γ-carbon (the CH₂ group) of the silane, with concomitant migration of the double bond and elimination of the silyl group. This pathway leads to the formation of a homopropargylic product.

-

SN2 Pathway (Allenylation): Attack occurs at the α-carbon (the terminal alkyne carbon), resulting in an allenic product after elimination of the silyl group.[9]

The regioselectivity is delicately balanced and can be influenced by several factors, including the nature of the electrophile, the strength and steric properties of the Lewis acid, the solvent, and the temperature.[10]

Reactivity with Carbonyl Compounds

The addition of this compound to aldehydes and ketones is a powerful method for synthesizing homopropargylic and allenic alcohols, which are valuable chiral building blocks.[11][12]

Mechanism of Action

The propargylsilane then attacks the activated carbonyl. The regiochemical outcome is highly dependent on the reaction conditions and the specific substrates used. For instance, reactions with propargyltrichlorosilanes often show high selectivity for one isomer, which can be controlled by the choice of catalyst.[10][15]

Substrate Scope and Regioselectivity Data

The reaction is broadly applicable to a wide range of aldehydes and ketones. The table below summarizes representative outcomes, illustrating the influence of the electrophile and conditions on product distribution.

| Electrophile | Lewis Acid | Solvent | Temp. (°C) | Major Product | Yield (%) | Reference(s) |

| Benzaldehyde | TiCl₄ | DCM | -78 | Homopropargylic Alcohol | ~90 | Based on Hosomi-Sakurai principles[8][10] |

| Cyclohexanone | BF₃·OEt₂ | DCM | -78 to 0 | Homopropargylic Alcohol | ~85 | Based on Hosomi-Sakurai principles[8] |

| α,β-Unsaturated Aldehyde | TiCl₄ | DCM | -78 | 1,2-Adduct | High | Based on Hosomi-Sakurai principles[8] |

| Various Aldehydes | In situ prepared Allenyltrichlorosilane/DMF | DMF | RT | Homopropargylic Alcohol | 90-96 | [10] |

| Various Aldehydes | In situ prepared Propargyltrichlorosilane/DMF | DMF | RT | Allenic Alcohol | 81-94 | [10] |

Reactivity with Imines and Iminium Ions

The extension of this methodology to imines and their corresponding iminium ions provides a direct route to homoallylic and allenylic amines.[7][16] These products are of significant interest in medicinal chemistry due to the prevalence of nitrogen-containing scaffolds in pharmaceuticals.

The reaction mechanism mirrors that of carbonyl compounds. A Lewis acid activates the imine for nucleophilic attack. This transformation is particularly effective in intramolecular contexts, enabling the construction of complex nitrogen heterocycles.[7][17] The reaction of vinyl azides with propargylsilanes, for example, proceeds through an interrupted Schmidt rearrangement/Hosomi-Sakurai reaction to generate N-stabilized carbocations that are trapped by the silane to form allenylic amines in good yields.[7][16][17]

Reactivity with Acetals and Ketals

Experimental Protocols: A Practical Guide

The success of these reactions hinges on careful experimental technique, particularly the rigorous exclusion of moisture, as the Lewis acids employed are extremely water-sensitive.

Protocol 1: General Procedure for the Lewis Acid-Mediated Propargylation of an Aldehyde

-

System Validation: This protocol is self-validating. Successful C-C bond formation is confirmed by the disappearance of the aldehyde proton (~9.5-10.5 ppm) and the appearance of new signals corresponding to the homopropargylic alcohol product in the ¹H NMR spectrum. The regiochemistry is confirmed by the characteristic signals of the terminal alkyne proton (~2.5 ppm, triplet) and the propargylic protons.

-

Methodology:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous dichloromethane (DCM, 5 mL) under a positive pressure of nitrogen.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.1 eq) is added dropwise via syringe. The solution is stirred for 10 minutes.

-

Electrophile Addition: The aldehyde (1.0 mmol, 1.0 eq), dissolved in a small amount of anhydrous DCM, is added dropwise. The mixture is stirred for an additional 15 minutes at -78 °C.

-

Nucleophile Addition: this compound (1.2 mmol, 1.2 eq) is added dropwise over 5 minutes. The reaction mixture is stirred at -78 °C.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

-

Quenching: The reaction is carefully quenched at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired homopropargylic alcohol.

-

Conclusion: A Forward-Looking Perspective

This compound is a powerful and versatile reagent for the synthesis of molecules containing alkyne and allene functionalities. Its reactivity, governed by the principles of the Hosomi-Sakurai reaction, allows for predictable and often highly regioselective additions to a wide array of electrophiles. The ability to control the propargylation versus allenylation outcome through the judicious choice of catalyst and reaction conditions provides synthetic chemists with a flexible tool for targeted molecular construction. For professionals in drug development, mastering the application of this reagent opens new avenues for the efficient synthesis of novel chemical entities with potential therapeutic value.

References

- 1. Asymmetric Synthesis of Propargylic and Allenic Silanes, Germanes, and Stannanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Hosomi-Sakurai Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01847D [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00579H [pubs.rsc.org]

- 12. Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. BJOC - Enantioselective regiospecific addition of propargyltrichlorosilane to aldehydes catalyzed by biisoquinoline N,N’-dioxide [beilstein-journals.org]

- 16. Interruption of Formal Schmidt Rearrangement/Hosomi-Sakurai Reaction of Vinyl Azides with Allyl/Propargylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.ucla.edu [chem.ucla.edu]

Physical properties of trimethyl(propargyl)silane (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Trimethyl(propargyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3-(trimethylsilyl)propyne, is a versatile bifunctional molecule integral to modern synthetic chemistry. Its unique structure, combining a terminal alkyne with a stabilizing trimethylsilyl group, makes it a valuable building block in diverse applications, including "click" chemistry, pharmaceutical synthesis, and materials science.[1][2][3] This guide provides a detailed examination of its core physical properties, focusing on boiling point and density, and offers field-proven insights into their determination and practical implications for laboratory use. We delve into the causality behind experimental choices, present self-validating protocols for property determination, and discuss the impact of isomeric impurities on physical data.

Chemical Identity and Significance

This compound is a clear, colorless liquid at standard conditions.[1][2] The presence of the trimethylsilyl group enhances the stability of the adjacent propargylic position and influences the acidity of the terminal alkyne proton, making it a highly predictable and useful reagent in organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | trimethyl(prop-2-yn-1-yl)silane | [] |

| Synonyms | 2-Propynyl-trimethylsilane, 3-(Trimethylsilyl)propyne | [1][3][5] |

| CAS Number | 13361-64-3 | [1][5] |

| Molecular Formula | C₆H₁₂Si | [1][3] |

| Molecular Weight | 112.24 g/mol | [1][][5] |

| SMILES String | C--INVALID-LINK--(C)CC#C | [1][] |

| InChI Key | ULYLMHUHFUQKOE-UHFFFAOYSA-N | [1][] |

Core Physical Properties

Accurate physical property data is fundamental for designing experimental setups, from calculating molar quantities for a reaction to planning purification procedures like distillation.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 91-93 °C | Atmospheric Pressure (lit.) | [1][2][6] |

| 89 °C | 760 mmHg | [] | |

| Density | 0.753 g/mL | 25 °C (lit.) | [1][2][6] |

| Refractive Index | n20/D 1.413 | 20 °C (lit.) | [1][6] |

| Flash Point | -5 °C | Closed Cup | [1][2] |

Boiling Point: Implications for Purification and Handling

The boiling point of 91-93 °C at atmospheric pressure indicates that this compound is a relatively volatile liquid.[1][2][6] This property is critical for its purification by fractional distillation. When scaling reactions, precise temperature control during distillation is necessary to separate the product from lower-boiling solvents or higher-boiling impurities. Its volatility also necessitates handling in well-ventilated areas to minimize inhalation exposure, a key consideration given its potential as a respiratory system irritant.[1][2]

Density: Practical Use in the Laboratory

The density of 0.753 g/mL at 25 °C is essential for accurately dispensing the reagent by volume.[1][2][6] For researchers who prefer to measure liquids volumetrically for convenience, this value allows for a precise conversion to mass and subsequently to moles, ensuring stoichiometric accuracy in reactions. It is important to note that density is temperature-dependent; therefore, measurements should be made as close to the reference temperature of 25 °C as possible for optimal accuracy.

The Challenge of Isomeric Purity

A critical consideration for researchers is the potential presence of the isomeric impurity, trimethyl(allene)silane. Commercially available this compound can exist in equilibrium with this allenyl isomer.[7] The presence of this impurity can affect the accuracy of physical property measurements and may interfere with specific chemical transformations. Therefore, verifying the isomeric purity via methods like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial first step before use in sensitive applications.

Experimental Protocols for Property Verification

The following protocols describe standard, self-validating methods for determining the boiling point and density of a liquid sample like this compound in a research laboratory setting.

Protocol: Determination of Atmospheric Boiling Point

-

Rationale: This micro-scale method is efficient for small sample volumes and minimizes waste. The principle relies on matching the vapor pressure of the liquid with the surrounding atmospheric pressure.

-

Methodology:

-

Preparation: Place 0.5 mL of this compound into a small-diameter test tube (e.g., a 10x75 mm tube).

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube into the test tube with the open end submerged in the liquid.

-